Oleanolate

Description

Contextualization of Pentacyclic Triterpenoids in Natural Product Chemistry and Biomedical Science

Pentacyclic triterpenoids represent a large and diverse class of natural products characterized by their structure containing five rings. These compounds are widely distributed in plants and fungi, serving various ecological roles, including defense against herbivores and pathogens. wikipedia.orgfishersci.campg.dewikidata.orgopenveterinaryjournal.com Historically, plants rich in pentacyclic triterpenoids have been integral to traditional medicine systems across the globe. mpg.denih.gov

In natural product chemistry, pentacyclic triterpenoids are significant due to their complex structures, diverse array of biological activities, and their origin from the isoprenoid biosynthetic pathway. wikipedia.org Their structural variety contributes to a broad spectrum of observed pharmacological properties, making them valuable candidates for scientific investigation in the context of biomedical science. Research into these compounds encompasses their isolation, structural elucidation, synthesis, biosynthesis, and biological evaluation. wikipedia.orgwikidata.org Despite their potential, challenges such as poor water solubility and low bioavailability can impact their efficacy, which is a focus of ongoing research. fishersci.ca

Historical Perspective and Current Landscape of Oleanolic Acid Academic Inquiry

Oleanolic acid (OA) is a representative and abundant member of the oleanane-type pentacyclic triterpenoids. nih.gov Its presence has been confirmed in at least 1600 species of medicinal and edible plants. Historically, OA has been a component of traditional medicinal preparations; for instance, it has been used in Traditional Chinese Medicine for the treatment of hepatitis and holds significance in traditional Indian remedies. nih.gov Academic interest in the anti-tumor properties of natural products, including compounds like OA, dates back to the late 1930s.

The current academic landscape of oleanolic acid research is characterized by extensive investigation into its multifaceted biological activities. Studies explore its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, osteoprotective, anti-obesity, antiviral, antibacterial, antifungal, hepatoprotective, gastro-protective, and anti-atherosclerotic effects. fishersci.caopenveterinaryjournal.comnih.gov Preclinical studies, utilizing in vitro cell models and in vivo animal models, are prevalent in elucidating the mechanisms underlying these observed activities.

Selected Plant Sources of Oleanolic Acid

| Plant Source | Examples of Plant Parts Containing OA |

| Olea europaea (European olive) | Leaves, Fruits, Olive Oil |

| Grapes | Fruits |

| Apples | Fruits |

| Calendula officinalis (Marigold) | Herb, Hairy Roots |

| Viscum album (Mistletoe) | Herb, Sprouts |

| Garden Thyme | Culinary Spice |

| Clove | Leaves, Blossoms, Culinary Spice |

| Loquat | Fruits |

| Elderberry | Fruits |

| Sage | Plant |

| Lantana camara | Plant |

| Ligustrum lucidum | Plant |

| Cornus officinalis | Plant |

| Aralia elata | Root Cortex |

| Eugenia jumbolana | Flowers |

| Beta vulgaris (Sugar Beet) | Plant |

| Kochia scoparia | Plant |

| Momordica cochinchinensis | Plant |

| Tiarella polyphylla | Plant |

| Clerodendranthus spicatus | Plant |

| Schumacheria castaneifolia | Plant |

| Salvia officinalis | Roots |

| Pistacia lentiscus | Plant |

| Couepia polyandra | Plant |

| Perilla frutescens | Plant |

| Glechoma hederaceae | Plant |

Summary of Research Findings from Animal Model Meta-Analysis on Antitumor Activity

A systematic review and meta-analysis investigating the antitumor activity of oleanolic acid in animal models reported significant findings regarding its effect on tumor growth.

| Outcome Measure | Mean Difference (vs. Control) | 95% Confidence Interval | Statistical Significance (P-value) | Notes |

| Tumor Volume | -0.64 | -0.89 to -0.39 | <0.00001 | Significant inhibition of tumor growth observed. |

| Tumor Weight | -0.43 | -0.58 to -0.28 | <0.00001 | Significantly lower tumor weights in OA-treated animals. |

Note: This table summarizes findings from a meta-analysis of animal studies and does not provide dosage or administration information.

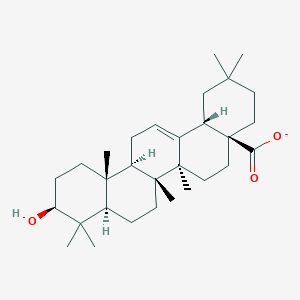

Structure

3D Structure

Properties

Molecular Formula |

C30H47O3- |

|---|---|

Molecular Weight |

455.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/p-1/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |

InChI Key |

MIJYXULNPSFWEK-GTOFXWBISA-M |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C |

Origin of Product |

United States |

Biosynthesis and Bioproduction Research of Oleanolic Acid

Elucidation of Oleanolic Acid Biosynthetic Pathways

The formation of oleanolic acid begins with the universal precursors of isoprenoids and proceeds through a series of specific enzymatic reactions, including cyclization and subsequent oxidative modifications.

Initial Isoprenoid Pathway Steps

The biosynthesis of all triterpenoids, including oleanolic acid, originates from the cytoplasmic acetate/mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net This fundamental metabolic pathway provides the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov The MVA pathway commences with the condensation of acetyl-CoA. mdpi.com A key rate-limiting enzyme in this cascade is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the formation of mevalonic acid. mdpi.com

Through a series of enzymatic steps, IPP and DMAPP are formed. Farnesyl diphosphate (FPP) synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon intermediate, farnesyl diphosphate. mdpi.comresearchgate.net Finally, two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene, which is the direct precursor for triterpenoid (B12794562) synthesis. mdpi.comwikipedia.org

Role of Squalene Monooxygenase in Epoxidation

The first committed step in the biosynthesis of cyclic triterpenoids from the linear squalene molecule involves an epoxidation reaction. This crucial oxygenation step is catalyzed by the enzyme squalene monooxygenase, also known as squalene epoxidase (SQE). wikipedia.orgebi.ac.uk This enzyme introduces an oxygen atom to the squalene molecule, converting it into (3S)-2,3-epoxysqualene, more commonly known as 2,3-oxidosqualene (B107256). nih.govmdpi.com This reaction is a critical branching point, directing the metabolic flux towards the synthesis of either phytosterols (B1254722) or triterpenoids. nih.gov

Enzymatic Cyclization to Beta-Amyrin by Beta-Amyrin Synthase

Following epoxidation, the 2,3-oxidosqualene molecule undergoes a complex cyclization cascade. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov For the synthesis of oleanolic acid, the specific OSC involved is β-amyrin synthase (βAS). mdpi.comnih.gov This enzyme directs the intricate series of ring closures of the 2,3-oxidosqualene substrate to form the pentacyclic triterpenoid backbone, β-amyrin. nih.govmdpi.com The β-amyrin structure is the foundational scaffold upon which further modifications will occur to yield oleanolic acid. nih.gov

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYP716A Subfamily)

The final stage in the biosynthesis of oleanolic acid involves the functionalization of the β-amyrin skeleton. This is accomplished through a series of three sequential oxidation reactions at the C-28 methyl group of β-amyrin. mdpi.complos.orged.ac.uk This multi-step oxidation is predominantly catalyzed by a single multifunctional enzyme belonging to the CYP716A subfamily of cytochrome P450 monooxygenases (P450s). plos.orged.ac.ukoup.com

The three-step process proceeds as follows:

Hydroxylation: The C-28 methyl group of β-amyrin is first hydroxylated to form the intermediate, erythrodiol. plos.orged.ac.uk

Aldehyde Formation: Erythrodiol is further oxidized at the same position to form oleanolic aldehyde. plos.orged.ac.uk

Carboxylic Acid Formation: The final oxidation step converts the aldehyde group into a carboxylic acid, yielding the final product, oleanolic acid. wikipedia.orgplos.orged.ac.uk

Identification and Characterization of Key Biosynthetic Enzymes and Genes

Significant research has focused on identifying and functionally characterizing the specific genes and enzymes responsible for oleanolic acid biosynthesis in various plant species. The heterologous expression of these genes in microbial hosts, such as yeast, has been a key strategy for their characterization. researchgate.netoup.com

Key enzymes that have been identified include various β-amyrin synthases (βAS) and, critically, the C-28 oxidases from the CYP716A subfamily. researchgate.netnih.gov These P450 enzymes have been shown to be multifunctional, capable of catalyzing the complete three-step oxidation of β-amyrin to oleanolic acid. researchgate.netoup.com

| Enzyme/Gene | Source Organism | Function | Reference |

|---|---|---|---|

| CYP716A12 | Medicago truncatula | β-amyrin C-28 oxidase | researchgate.net |

| CYP716A15 | Vitis vinifera | β-amyrin C-28 oxidase | oup.com |

| CYP716A52v2 | Panax ginseng | β-amyrin C-28 oxidase (Oleanolic acid synthase) | oup.com |

| CYP716A254 | Anemone flaccida | β-amyrin C-28 oxidase | nih.gov |

| CYP716A244 | Eleutherococcus senticosus | β-amyrin C-28 oxidase | researchgate.net |

| BcBAS1 | Bupleurum chinense | β-amyrin synthase | nih.gov |

| EsBAS | Eleutherococcus senticosus | β-amyrin synthase | researchgate.net |

Biotechnological Approaches for Oleanolic Acid Production

The low abundance of oleanolic acid in many plant sources has driven the development of biotechnological production platforms. plos.orgnih.gov Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a viable strategy for the sustainable and scalable production of oleanolic acid. plos.orgnih.govnih.gov

The core strategy involves the heterologous expression of the oleanolic acid biosynthetic pathway in a microbial host. plos.org This typically requires co-expressing a β-amyrin synthase (BAS), a cytochrome P450 from the CYP716A subfamily, and a cytochrome P450 reductase (CPR), which is essential for the catalytic activity of the P450 enzyme. ed.ac.uk

Research has focused on several key areas to optimize production:

Enzyme Selection: Systematically comparing the activities of different BAS and CYP716A homologs to identify the most efficient enzymes for heterologous expression. plos.orgnih.gov

Pathway Optimization: Enhancing the metabolic flux towards oleanolic acid by overexpressing key enzymes in the upstream MVA pathway, such as HMG-CoA reductase and squalene synthase. nih.gov

Host Engineering: Modifying the host's native metabolism to increase the availability of precursors like acetyl-CoA and reduce the flux towards competing pathways, such as ergosterol (B1671047) biosynthesis. researchgate.net

Fermentation Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies, to maximize yield. nih.govresearchgate.net

These combinatorial approaches have led to significant increases in oleanolic acid titers in engineered yeast.

| Engineered Host | Key Engineering Strategy | Oleanolic Acid Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Optimization of P450/CPR pairing, overexpression of MVA pathway genes, fermentation optimization. | 606.9 ± 9.1 mg/L | nih.gov |

| Saccharomyces cerevisiae | Increasing cytosolic acetyl-CoA, tuning copy numbers of ERG1 and CrAS. | 163.8 mg/L | nih.gov |

| Yarrowia lipolytica | Overexpression of MVA pathway genes, fusion of CYP716A12 and NADPH-P450 reductase. | 129.9 mg/L | researchgate.net |

Heterologous Host Systems for Biosynthesis (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana)

The production of oleanolic acid, a valuable pentacyclic triterpenoid, has been successfully achieved in various heterologous host systems, offering an alternative to extraction from plant sources. nih.govnih.gov Among the most promising hosts are the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana. nih.govnih.gov These organisms provide a platform for the expression of the necessary biosynthetic genes to convert native precursors into oleanolic acid.

Saccharomyces cerevisiae , a well-characterized and genetically tractable yeast, has been extensively engineered for triterpenoid production. ed.ac.uk It naturally produces the precursor 2,3-oxidosqualene, which can be cyclized to β-amyrin, the direct precursor of oleanolic acid. ed.ac.uk The subsequent multi-step oxidation of β-amyrin to oleanolic acid is catalyzed by a cytochrome P450 enzyme of the CYP716A subfamily. ed.ac.uk Researchers have successfully co-expressed a β-amyrin synthase (BAS) and a suitable cytochrome P450 monooxygenase, along with a cytochrome P450 reductase (CPR), in yeast to establish the oleanolic acid biosynthetic pathway. ed.ac.ukresearchgate.net

Nicotiana benthamiana has emerged as a powerful system for the transient expression of biosynthetic pathways, allowing for rapid production and testing of engineered constructs. nih.govfrontiersin.org Through a method known as agroinfiltration, the genes for β-amyrin synthase and a cytochrome P450 C-28 oxidase can be introduced into the plant leaves. frontiersin.org This approach has demonstrated high-yield production of oleanolic acid. nih.gov One study reported that N. benthamiana leaves yielded 37.9 ± 0.9 mg/g dry weight of oleanolic acid, which was significantly higher than in Nicotiana tabacum. nih.gov

Genetic Engineering Strategies for Pathway Reconstruction and Optimization

The reconstruction of the oleanolic acid biosynthetic pathway in heterologous hosts involves the introduction and optimization of key enzymatic steps. A primary strategy is the careful selection and co-expression of β-amyrin synthase (BAS) and a cytochrome P450 of the CYP716A subfamily, which catalyzes the oxidation of β-amyrin to oleanolic acid. ed.ac.uk

A systematic comparison of different BAS and CYP716A homologues in S. cerevisiae revealed significant differences in productivity, with up to 6.3-fold and 4.5-fold differences in β-amyrin and oleanolic acid production, respectively. ed.ac.uk This highlights the importance of enzyme selection for optimizing the pathway. For instance, in one study, the engineered strain R1, expressing β-amyrin synthase from Glycyrrhiza uralensis and cytochrome P450 enzyme CYP716A154 from Catharanthus roseus, achieved initial titers of 5.19 mg/L. nih.gov

In N. benthamiana, the "Tsukuba system," which utilizes a geminiviral replication mechanism, has been shown to significantly boost the expression of pathway enzymes, leading to a 13.1-fold increase in oleanolic acid yield compared to conventional binary vectors. frontiersin.org Further optimization in this system has included the co-expression of a mutant Arabidopsis thaliana HMGR1 catalytic domain and an additional NADPH-cytochrome P450 reductase (CPR) to improve the efficiency of the cytochrome P450 enzymes. frontiersin.org

Metabolic Engineering for Enhanced Yields in Recombinant Systems

To improve the production of oleanolic acid beyond simple pathway reconstruction, various metabolic engineering strategies have been employed to optimize the host's metabolism for enhanced precursor supply and pathway flux.

In S. cerevisiae, a key focus has been on increasing the availability of the precursor 2,3-oxidosqualene. This has been achieved by overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), squalene synthase, and 2,3-oxidosqualene synthase. nih.gov One study demonstrated that overexpressing these enzymes led to an increase in oleanolic acid production to 186.1 ± 12.4 mg/L in a flask shake. nih.gov

Further strategies in yeast have included:

Improving Redox Partner Pairing: Enhancing the pairing efficiency between the cytochrome P450 monooxygenase and its reductase partner can significantly boost catalytic activity. nih.gov

Reconstructing Regulatory Networks: Modifying cellular regulatory networks, such as the galactose regulatory network by knocking out GAL80 and GAL1, has been shown to improve the transcriptional efficiency of heterologous genes. nih.gov

Enhancing Precursor Pools: Strategies such as regulating rate-limiting steps with inducible promoters and expanding the precursor pool have been combined to achieve productions of up to 4.07 g/L in a 100 L bioreactor. nih.govbit.edu.cn

Increasing Gene Copy Number: Increasing the copy number of heterologous genes, including tPgHMGR1, β-AS, and the cytochrome P450 system, has been shown to promote metabolic flow towards oleanolic acid, resulting in a threefold increase in yield in one instance. nih.gov

In N. benthamiana, the application of ascorbic acid after agroinfiltration has been shown to prevent leaf necrosis and significantly increase oleanolic acid production. frontiersin.org Foliar application of 200 mM ascorbic acid resulted in yields of 30.3 ± 3.3 mg/g dry weight, a notable increase compared to non-treated leaves. nih.gov

The following table summarizes some of the key research findings in enhancing oleanolic acid production in these heterologous systems.

| Host Organism | Engineering Strategy | Key Genes/Modifications | Resulting Oleanolic Acid Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Pathway reconstruction and fermentation optimization | Overexpression of tHMGR, squalene synthase, 2,3-oxidosqualene synthase; knockout of GAL80 and GAL1 | 606.9 ± 9.1 mg/L | nih.gov |

| Saccharomyces cerevisiae | Multi-strategy combination (inducible promoters, precursor pool expansion, pathway refactoring, diploid construction) | Not specified in detail | 4.07 g/L | nih.govbit.edu.cn |

| Nicotiana benthamiana | Transient expression with Tsukuba system and ascorbic acid application | LjOSC, LjCPR2, CYP716A12_D122Q | 37.9 ± 0.9 mg/g dw | nih.gov |

| Saccharomyces cerevisiae | Enhancing precursor and NADPH supply, increasing gene copy number | Overexpression of PPP pathway genes (ZWF1, GND1, TKL1, TAL), POS5, tPgHMGR1, SmFPS; increased copy number of tPgHMGR1, β-AS, CYP716A154, AtCPR | 53.96 mg/L | nih.gov |

Advanced Analytical Methodologies in Oleanolic Acid Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are foundational in the qualitative and quantitative analysis of oleanolic acid and related triterpenoids from various matrices. mdpi.com Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are frequently employed, often in conjunction with mass spectrometry, to achieve high resolution and sensitivity. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical method for the study of triterpenoids, including oleanolic acid, valued for its high separation efficiency and relatively short analysis times. nih.govuft-plovdiv.bg It is widely utilized to identify and quantify oleanolic acid in complex mixtures derived from chemical and biological systems. hrpub.org However, challenges exist, such as the structural similarity between oleanolic acid and its isomers, like ursolic acid, which can complicate separation. nih.gov Furthermore, triterpenoids often lack strong chromophores, which can limit detection sensitivity with standard UV detectors. nih.govthermoscientific.com

HPLC coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a common configuration for the analysis of oleanolic acid. nih.gov This setup allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the analyte. The detection wavelength for oleanolic acid is typically set in the low UV range, commonly around 210 nm. uft-plovdiv.bghrpub.org

Research has demonstrated the utility of HPLC-PDA for standardizing plant materials containing oleanolic acid. nih.gov The sensitivity of these methods can vary, with Limits of Detection (LOD) and Quantification (LOQ) reported in the ranges of 0.08–0.65 μg/mL and 0.24–1.78 μg/mL, respectively, which can be more sensitive than several previously reported HPLC-PDA/UV studies. nih.gov

Table 1: Examples of HPLC-PDA/UV Methodologies for Oleanolic Acid Analysis This table is interactive. You can sort and filter the data.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Time (min) | Reference |

|---|---|---|---|---|---|

| BDS Hypersil C18 | Methanol, Phosphoric Acid, Water (88:0.05:11.95 v/v) | 0.7 | 210 | 14.84 | hrpub.org |

| Shim-pack Solar C18 | Methanol, 25 mM Phosphate Buffer (pH 3) (90:10 v/v) | 1.0 | 202 | 15.7 | hrpub.org |

| RP-C18 | Methanol, 0.03 mol/L Phosphate Buffer (pH 2.9) (85:15 v/v) | 1.0 | 210 | Not Specified | hrpub.orgjbclinpharm.org |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of oleanolic acid, offering superior sensitivity and selectivity, which is crucial for detecting trace amounts in biological samples. nih.govnih.gov This technique is particularly advantageous because oleanolic acid lacks strong chromophoric groups, making detection by UV less sensitive. shimadzu.com

HPLC-MS and HPLC-MS/MS : These methods enable the accurate detection of low concentrations of oleanolic acid. A study developed a new HPLC-MS procedure to measure oleanolic acid in human cancer cell lines, utilizing a Spherisorb ODS-2 column with a methanol-water mobile phase. nih.govresearchgate.net The presence of oleanolic acid was confirmed by monitoring for the ion at an m/z of 455. nih.gov HPLC tandem mass spectrometry (HPLC-MS/MS) further enhances selectivity and is used for quantification in complex matrices like human plasma, often employing electrospray ionization (ESI) in negative ion mode. nih.gov

UHPLC-ESI-MS/MS : Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particle sizes, resulting in faster analyses and sharper peaks compared to standard HPLC. hrpub.org UHPLC coupled with tandem mass spectrometry has been applied to pharmacokinetic studies of oleanolic acid. researchgate.net Due to low ionization efficiency, derivatization strategies are sometimes employed. For instance, the labeling reagent 2'-carbonyl-piperazine rhodamine B (CPR) has been used to improve detection in UPLC-MS/MS analyses. researchgate.net

LC-APCI-IT-MS : A method using liquid chromatography-atmospheric pressure chemical ionization-ion trap mass spectrometry (LC-APCI-IT-MS) was developed for the identification and quantification of oleanolic acid in Anoectochilus roxburghii. nih.gov The mass spectrometer was operated in positive APCI mode, quantifying oleanolic acid by monitoring for an m/z of 439.4. nih.gov This method demonstrated a linear response in the concentration range of 0.5-80 µg/mL with a detection limit of 0.125 µg/mL. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of oleanolic acid. uft-plovdiv.bgjfda-online.comresearchgate.net These methods typically utilize a nonpolar stationary phase, such as C18, and a polar mobile phase. uft-plovdiv.bghrpub.orgjbclinpharm.org

A significant challenge in RP-HPLC is the co-elution of oleanolic acid with its isomer, ursolic acid. thermoscientific.com The resolution is often unstable in common octadecyl silane (ODS) stationary phases. nih.gov To overcome this, various column chemistries and mobile phases have been explored. One study found that a polycyclic aromatic hydrocarbons (PAH) polymeric C18 bonded phase column provided superior resolution (r = 3.4) compared to other stationary phases. nih.gov Another approach used an Acclaim C30 column to achieve baseline separation. thermoscientific.com

Ultra-Fast Liquid Chromatography (UFLC), a high-speed variant of HPLC, has also been applied. An RP-UFLC-DAD method used a Lichrospher C18e column with a methanol and water (90:10 v/v) mobile phase for the rapid analysis of oleanolic acid. hrpub.org

Table 2: Selected RP-HPLC Methodologies for Oleanolic Acid Separation This table is interactive. You can sort and filter the data.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Key Finding | Reference |

|---|---|---|---|---|

| Alltech Apollo C18 | Methanol, Ultra-pure Water (95:5 v/v) | 0.4 | Successful simultaneous determination of oleanolic and ursolic acids. | researchgate.net |

| PAH Polymeric C18 | Acetonitrile, Water (88:10 v/v) | Not Specified | Achieved high resolution (r = 3.4) between oleanolic and ursolic acids. | nih.gov |

| Acclaim C30 | Not Specified | Not Specified | Provided unmatched resolution and detection limits for triterpenoids. | thermoscientific.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and rapid method for metabolite profiling. nih.gov However, due to the low volatility of triterpenoids like oleanolic acid, a derivatization step is required prior to analysis. uft-plovdiv.bgthermoscientific.comnih.gov This process converts the non-volatile analyte into a more volatile derivative suitable for GC analysis. nih.gov Silylation is a common derivatization technique, creating a trimethylsilyl (TMS) derivative of the compound. hmdb.ca Following derivatization, hundreds of metabolites can be characterized in a single analytical run. nih.gov The Golm Metabolome Database, for example, contains GC-MS spectral records for oleanolic acid as a di-TMS derivative. hmdb.ca

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) in Preliminary Separations

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the preliminary separation and screening of oleanolic acid in plant extracts. mdpi.comresearchgate.netakjournals.com These methods are often used for qualitative assessment before more complex quantitative analysis. nih.gov

Separation is typically achieved on silica gel 60 or reversed-phase (e.g., C18 RP) plates. researchgate.netakjournals.comsemanticscholar.org Various solvent systems, often based on n-hexane with an ester like ethyl acetate, are used as the mobile phase. researchgate.netakjournals.com Because oleanolic acid is not detectable under UV light, visualization requires derivatization with a chemical reagent. scispace.com Anisaldehyde-sulfuric acid is a commonly used reagent that imparts color to the separated spots upon heating. researchgate.netscispace.com

HPTLC offers improved resolution over standard TLC. researchgate.net For instance, one HPTLC method for quantifying oleanolic acid in Mollugo oppositifolia used a mobile phase of toluene and methanol (9.4:0.6 v/v) and detected an Rf value of 0.16 for oleanolic acid after derivatization. hrpub.org To improve the resolution between the structurally similar oleanolic and ursolic acids, techniques such as pre-chromatographic bromination have been employed. researchgate.net Furthermore, TLC can be coupled directly with mass spectrometry (TLC-MS) for additional confirmation of the analyte's identity in the separated bands. researchgate.netsemanticscholar.org

Table 3: HPTLC Methods for Oleanolic Acid Identification This table is interactive. You can sort and filter the data.

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) / Reagent | Rf Value of Oleanolic Acid | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Toluene, Methanol (9.4:0.6 v/v) | 545 nm (after derivatization) | 0.16 | hrpub.org |

| Silica Gel 60 F254 | Toluene, Ethyl Acetate, Formic Acid (7:3:0.2 v/v) | Not Specified | 0.41 | hrpub.org |

| Silica Gel 60 F254 | Toluene, Ethyl Acetate, Methanol, Acetone (14:4:1:1 v/v/v/v) | Anisaldehyde-Sulfuric Acid | Not Specified | scispace.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" analytical technique for the separation of complex mixtures, including challenging compounds like triterpenoids. researchgate.netmassbank.eu SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase, which offers low viscosity and high diffusivity, enabling rapid and efficient separations. massbank.eunih.gov This technique is particularly advantageous for the analysis of thermally labile and non-volatile compounds like oleanolic acid. nih.gov

In the analysis of pentacyclic triterpenoids, SFC has demonstrated higher resolution and shorter run times compared to traditional reversed-phase liquid chromatography. researchgate.net Research has shown that a mixture of ten major pentacyclic triterpenoids, including oleanolic acid and its isomer ursolic acid, can be separated in under seven minutes. shimadzu.com The optimization of SFC methods involves careful selection of stationary phases, mobile phase modifiers, backpressure, and temperature.

For the separation of oleanolic acid and related compounds, various stationary phases have been studied, with silica-based reversed-phase columns like HSS C18 SB showing excellent results. shimadzu.com The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an organic solvent, such as methanol or isopropanol, to adjust the eluent's strength. nih.govshimadzu.com The addition of water (5-10%) and formic acid (0.05%) to the modifier can further improve chromatographic performance and mass spectrometry sensitivity. researchgate.net

Optimal separation parameters identified in one study include an HSS C18 SB stationary phase with a mobile phase of 92% carbon dioxide and 8% isopropanol, a flow rate of 1.5 mL·min⁻¹, a temperature of 25 °C, and a backpressure of 150 bar. shimadzu.com SFC is often coupled with mass spectrometry (SFC-MS), which allows for both separation and identification of the analytes. researchgate.netshimadzu.com Atmospheric pressure chemical ionization (APCI) has been shown to be a preferred ionization source over electrospray ionization (ESI) for this class of compounds in SFC-MS analysis. shimadzu.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) encompasses a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. For neutral compounds like oleanolic acid, which lack an intrinsic charge, modifications to the basic CE setup are necessary. Micellar Electrokinetic Chromatography (MEKC) and Capillary Zone Electrophoresis (CZE) with buffer additives are two such techniques effectively applied to oleanolic acid research. mdpi.comscispace.com

Micellar Electrokinetic Chromatography (MEKC) MEKC is a hybrid of electrophoresis and chromatography that enables the separation of neutral analytes. scispace.comnih.gov The technique involves adding a surfactant, such as sodium dodecyl sulfate (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). nih.govuva.nl This results in the formation of charged micelles, which act as a pseudo-stationary phase. scispace.com Neutral analytes, like oleanolic acid, are separated based on their differential partitioning between the hydrophobic interior of the micelles and the surrounding aqueous buffer (the mobile phase). nih.gov This allows for the separation of compounds with different hydrophobicities. nih.gov

Capillary Zone Electrophoresis (CZE) While standard CZE is designed for charged species, it can be adapted to separate neutral isomers like oleanolic acid and ursolic acid by incorporating additives into the running buffer. researchgate.netmassbank.eu Cyclodextrins, particularly beta-cyclodextrin, are commonly used as additives. researchgate.netmdpi.com These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with the hydrophobic triterpenoid (B12794562) isomers. The differential interaction of oleanolic and ursolic acid with the cyclodextrin creates slight differences in their apparent mobility, enabling their separation. researchgate.netmassbank.eu

A rapid CZE method for quantifying oleanolic and ursolic acids was developed using beta-cyclodextrin as an additive, achieving excellent resolution in less than 11 minutes. researchgate.netmassbank.eu Optimized conditions for a CZE analysis included a 50 × 10⁻³ mol/L borate-phosphate buffer (pH 9.5) containing 5.0 × 10⁻³ mol/L β-cyclodextrin, a separation voltage of 15 kV, and a column temperature of 20 °C. mdpi.com These CE techniques offer high efficiency, short analysis times, and require minimal sample and solvent volumes. massbank.eu

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including oleanolic acid. mdpi.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, allowing for the precise assignment of atoms within the pentacyclic triterpenoid structure. researchgate.netnih.gov

The ¹H-NMR spectrum of oleanolic acid displays several characteristic signals. mdpi.com It shows seven distinct singlets for the tertiary methyl groups, typically observed between δ 0.75 and 1.25 ppm. researchgate.netresearchgate.net A key diagnostic signal is the olefinic proton at the C-12 position, which appears as a triplet or broad singlet around δ 5.27–5.49 ppm, confirming the olea-12-ene skeleton. researchgate.net Another important signal is the methine proton at C-3, attached to the carbon bearing the hydroxyl group, which resonates as a doublet of doublets (dd) around δ 3.23–3.42 ppm. researchgate.net

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each of the 30 carbon atoms in the molecule. Key signals include the carboxyl carbon (C-28) at approximately δ 181–183 ppm, the two olefinic carbons of the double bond at C-12 (≈ δ 122–124 ppm) and C-13 (≈ δ 143–146 ppm), and the oxygenated carbon at C-3 (≈ δ 79 ppm). mdpi.comresearchgate.net The specific chemical shifts of the carbon atoms from C-18 to C-22 are indicative of the oleanane carbocation origin. mdpi.com

The following table summarizes the characteristic NMR chemical shifts for oleanolic acid reported in the literature.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 3-H | 3.23 - 3.42 (dd) researchgate.net | 79.0 - 79.9 mdpi.com |

| 12-H | 5.27 - 5.49 (t) researchgate.net | 122.6 - 124.2 mdpi.com |

| C-13 | - | 143.6 - 146.1 mdpi.com |

| C-28 | - | 181.4 - 183.8 researchgate.net |

| Methyls | 0.75 - 1.25 (s) researchgate.netresearchgate.net | 15.3 - 33.1 nih.gov |

Chemical shifts can vary slightly depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The FTIR spectrum of oleanolic acid reveals characteristic absorption bands corresponding to the vibrations of its key structural features.

The spectrum is dominated by a broad absorption band in the region of 3400–2900 cm⁻¹, which is characteristic of the O-H stretching vibration from both the hydroxyl (-OH) group at C-3 and the carboxylic acid (-COOH) group at C-28. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the triterpenoid skeleton appear as sharp peaks between 2950 and 2850 cm⁻¹.

A strong, sharp absorption peak is observed around 1690–1710 cm⁻¹, which is unequivocally assigned to the C=O stretching vibration of the carboxylic acid group. The presence of the double bond (C=C) within the oleanane skeleton gives rise to a weaker stretching vibration band around 1640–1670 cm⁻¹. The C-O stretching vibration of the hydroxyl group and the carboxylic acid can be observed in the fingerprint region, typically around 1030–1250 cm⁻¹. These characteristic peaks collectively provide a spectral fingerprint for the oleanolic acid molecule, confirming the presence of its defining functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical research for determining the elemental composition of a compound and confirming its structure. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million), which allows for the calculation of a unique elemental formula. researchgate.net

When analyzing oleanolic acid using an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, the exact mass of the molecular ion is determined. For oleanolic acid (C₃₀H₄₈O₃), the calculated monoisotopic mass is 456.3598 Da. HRMS analysis in negative electrospray ionization (ESI) mode typically shows a deprotonated molecule [M-H]⁻ at an m/z value that corresponds precisely to C₃₀H₄₇O₃⁻ (455.3520 Da), confirming the elemental formula and molecular weight.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. researchgate.net The precursor ion (e.g., [M-H]⁻) is isolated and fragmented to produce product ions. The fragmentation pattern of oleanolic acid is well-characterized. A key fragmentation pathway for Δ¹²-unsaturated triterpenoids like oleanolic acid is a retro-Diels-Alder (RDA) reaction. This cleavage of the C-ring results in characteristic fragment ions that are diagnostic for the oleanane skeleton. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these fragment ions, providing definitive evidence for the proposed structure. researchgate.net

Extraction and Isolation Techniques for Academic Research

The isolation of oleanolic acid from various plant matrices is a fundamental step in its academic research. A range of extraction and isolation techniques, from conventional to modern, are employed, with the choice depending on factors such as the plant source, desired yield, and available equipment.

Conventional Extraction Methods Traditional solid-liquid extraction methods are widely used due to their simplicity and scalability.

Maceration: This involves soaking the plant material in a suitable solvent at room temperature for an extended period. It is a simple but often time-consuming method.

Soxhlet Extraction: This technique uses a specialized apparatus for continuous extraction with a hot solvent, making it more efficient than simple maceration. Solvents such as methanol, ethanol, and petroleum ether are commonly used.

Heat Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture, improving extraction efficiency compared to maceration.

Modern Extraction Techniques To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. An optimized UAE procedure for triterpene acids from apple waste used 95% ethanol and an ultrasound frequency of 25 kHz.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds. Optimal conditions for MAE of oleanolic acid from Ligustrum lucidum were found to be 80% ethanol, a 15:1 liquid-to-material ratio, and microwave irradiation at 500 W for 30 minutes at 70 °C.

Supercritical Fluid Extraction (SFE): This green technique often uses supercritical CO₂ as the solvent, sometimes with a polar co-solvent like ethanol. SFE is advantageous because the solvent is non-toxic and can be easily removed by depressurization.

Accelerated Solvent Extraction (ASE): ASE employs conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed.

The choice of solvent is critical, with alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (diethyl ether) being commonly used based on the polarity of oleanolic acid.

The following table summarizes various extraction methods used for oleanolic acid in academic research.

| Extraction Technique | Plant Source (Part) | Solvent(s) | Key Findings/Yield |

| Soxhlet Extraction | Olea europaea (leaves) | Methanol | Yield of 8.22 g reported in one study. |

| Cold Maceration | Parinari curatellifolia (stem bark) | Methanol, Ethyl Acetate, n-Hexane | Resulted in an extract yield of 8.2% w/w. |

| Ultrasound-Assisted Extraction (UAE) | Apple processing waste | 2-Propanol and 95% Ethanol | Maximal extraction yield of 1.535 mg/g achieved. |

| Microwave-Assisted Extraction (MAE) | Lantana camara (roots) | CHCl₃:MeOH (60:40, v/v) | Maximum yield of 1.23% (dry weight) obtained. |

| Microwave-Assisted Extraction (MAE) | Ligustrum lucidum (fruit) | 80% Ethanol | Yield of 4.4 ± 0.20 mg/g under optimal conditions. |

| Supercritical Fluid Extraction (SFE) | Olive leaves | Supercritical CO₂ with Ethanol co-solvent | Efficiently extracted oleanolic acid under mild conditions (35 °C). |

Conventional Methods (e.g., Soxhlet Extraction, Maceration, Heat Reflux)

Conventional extraction methods have been historically employed for the isolation of oleanolic acid from plant materials. These techniques, while foundational, are often characterized by longer extraction times, higher solvent consumption, and potential degradation of thermolabile compounds. researchgate.net

Soxhlet Extraction: This method involves the continuous washing of a solid plant matrix with a distilled solvent. It has been utilized for extracting oleanolic acid from various plant sources, such as the leaves of Olea europaea and the roots of Lantana camara. nih.govresearchgate.net However, the prolonged exposure to heat during the extraction process can be a significant drawback, potentially leading to the degradation of heat-sensitive compounds. researchgate.net Furthermore, it is a time- and solvent-intensive technique. nih.govkoreascience.kr

Maceration: Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation. This process allows the solvent to penetrate the cell walls and dissolve the target compounds. A notable study on the extraction of oleanolic acid from olive leaves using maceration with 95% ethanol at room temperature reported a remarkable 90% recovery in a single stage. jbclinpharm.orgingentaconnect.com Cold maceration, a variation of this method, is performed at room temperature to minimize thermal degradation and has been applied to extract oleanolic acid from the stem bark of Parinari curatellifolia. nih.gov

Heat Reflux Extraction (HRE): In this method, the plant material is boiled with a solvent, and the vapor is condensed and returned to the extraction flask. This technique enhances extraction efficiency due to the elevated temperature. Research comparing different solvents for HRE of oleanolic acid from Hyedotis diffusa found that 70–95% ethanol provided the highest yields. jbclinpharm.org Studies on the effect of temperature have shown that the extraction yields of oleanolic acid are relatively stable in the range of 40 to 70 °C, indicating good thermal stability within this range. researchgate.netjbclinpharm.org Despite its effectiveness, HRE shares the disadvantages of high solvent and energy consumption with other conventional methods. nih.gov

| Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous washing of solid material with a recirculating solvent. | High extraction efficiency for some matrices. | Time-consuming, large solvent volume, potential thermal degradation. researchgate.netkoreascience.kr |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, minimal equipment, suitable for thermolabile compounds. | Can be time-consuming, may result in incomplete extraction. |

| Heat Reflux Extraction | Boiling plant material with a solvent and condensing the vapor. | Faster than maceration due to heat. | High energy and solvent consumption, risk of degrading unstable compounds. nih.gov |

Advanced Extraction Technologies (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These green technologies offer significant advantages, including reduced extraction times, lower solvent consumption, and improved extraction efficiency.

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets that disrupt the cell structure, enhancing mass transfer and accelerating the release of oleanolic acid into the solvent. ingentaconnect.com This method is recognized for its efficiency, simplicity, and reduced environmental impact. ingentaconnect.com

Research on the UAE of oleanolic acid from Ligustrum lucidum identified optimal conditions as using 95% ethanol as the solvent, a material-to-liquid ratio of 1:20, and an extraction time of just 10 minutes at 40°C. nih.govresearchgate.net Under these conditions, the yield of oleanolic acid was 6.3 ± 0.25 mg/g. nih.govresearchgate.net It is important to note that prolonged exposure to ultrasonic irradiation can potentially degrade oleanolic acid, with studies suggesting that a 10-minute duration is generally safe. ingentaconnect.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating causes the internal cell pressure to increase, leading to the rupture of the cell walls and the subsequent release of intracellular contents, including oleanolic acid, into the surrounding solvent. ingentaconnect.comhrpub.org The primary advantages of MAE include significantly shorter extraction times, reduced energy and solvent use, and high extraction efficiency. ingentaconnect.comhrpub.org

Several studies have optimized MAE for oleanolic acid extraction. For instance, the optimal conditions for extracting oleanolic acid from Ligustrum lucidum were found to be an 80% ethanol solution, a liquid-to-material ratio of 15:1, a microwave power of 500 W, and an extraction time of 20-30 minutes at 70°C, yielding 4.4 ± 0.20 mg/g. nih.govjfda-online.comglobalresearchonline.net Another study on Lantana camara roots achieved a maximum yield of 1.23% using a chloroform:methanol (60:40, v/v) mixture at 600 W for 6 minutes at 50°C. ingentaconnect.comdemarcheiso17025.com Comparative studies have consistently demonstrated that MAE is more efficient than conventional techniques like HRE and Soxhlet extraction. ingentaconnect.com

| Technology | Principle | Key Parameters | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts plant cell walls, enhancing mass transfer. ingentaconnect.com | Solvent type, liquid-solid ratio, time, temperature, ultrasonic power. | Reduced time and solvent use, high efficiency, simple, economical. ingentaconnect.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes intracellular heating and cell wall rupture. ingentaconnect.comhrpub.org | Solvent type, liquid-solid ratio, time, temperature, microwave power. | Very short extraction time, low energy and solvent needs, high efficiency. ingentaconnect.comhrpub.org |

Purification Strategies (e.g., Precipitation, Crystallization, Column Chromatography, Vacuum Liquid Chromatography)

Following extraction, the crude extract contains a complex mixture of compounds from which oleanolic acid must be isolated and purified. Various strategies are employed to achieve high purity.

Precipitation: This technique relies on changing the solvent conditions to decrease the solubility of oleanolic acid, causing it to precipitate out of the solution. This can be achieved by cooling the extract, adding a non-solvent (like water) to an organic solvent extract, or by removing the solvent through vacuum evaporation. jbclinpharm.org Another approach involves pH adjustment; for example, an ethanolic extract can be alkalized, filtered, and then acidified to precipitate the oleanolic acid. nih.gov A more advanced method, two-step precipitation polymerization, has been used to create surface molecularly imprinted polymers for the selective extraction and purification of oleanolic acid from grape pomace, increasing its content from 13.4% to 93.2%. nih.gov

Crystallization: Crystallization is a powerful technique for purifying solid compounds. Pure oleanolic acid typically appears as a crystalline solid. ingentaconnect.com The process involves dissolving the crude extract in a suitable hot solvent and then allowing the solution to cool slowly. As the solubility decreases, oleanolic acid forms crystals, leaving impurities behind in the solvent. researchgate.net The morphology of the crystals can vary depending on the solvent used; for example, crystallization from ethanolic extracts yields fine, whitish prismatic crystals, while recrystallization from methanol or acetone produces fine, needle-shaped crystals. ingentaconnect.com

Column Chromatography: This is a widely used technique for separating individual components from a mixture. For oleanolic acid, silica gel column chromatography is common, though it can be time-consuming. nih.gov More advanced chromatographic techniques have been developed for more efficient separation, especially from its isomer, ursolic acid. pH-zone-refining countercurrent chromatography, for instance, has been successfully used for the preparative separation of oleanolic acid, achieving a purity of 99.01%. nih.govglobalresearchonline.net This method utilizes a specific biphasic solvent system and pH gradients to resolve the two closely related compounds. nih.gov

Vacuum Liquid Chromatography (VLC): VLC is a preparative chromatographic technique that is considered more efficient than traditional column chromatography. apvma.gov.au It uses a column typically packed with TLC-grade silica gel, and the solvent flow is accelerated by applying a vacuum. dcvmn.org This method is particularly effective for the separation of terpenes and involves a step-gradient elution where the column is allowed to run dry between fractions. dcvmn.org Its advantages include faster separation times, reduced solvent consumption, and the ability to handle larger sample loads, making it suitable for the initial fractionation of crude extracts containing oleanolic acid. apvma.gov.au

Method Validation and Reproducibility in Oleanolic Acid Quantification for Research

For any analytical method to be useful in research, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. dcvmn.orglcms.cz Key parameters for validating oleanolic acid quantification methods, typically using High-Performance Liquid Chromatography (HPLC), include linearity, accuracy, precision, and sensitivity. nih.govnih.gov

Linearity and Range: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of oleanolic acid. A linear relationship is typically demonstrated by a high correlation coefficient (r²), often greater than 0.999. nih.gov For oleanolic acid, linearity has been established in ranges such as 2-100 µg/mL and 50-400 µg/mL. nih.govjbclinpharm.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure oleanolic acid standard is added (spiked) into a sample matrix and then analyzed. The percentage of the standard that is detected (recovered) indicates the accuracy of the method. Acceptable recovery is typically in the range of 80-120%, with many validated methods for oleanolic acid showing recovery rates between 99% and 103%. koreascience.krjbclinpharm.org

Precision and Reproducibility: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses the precision over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-day reproducibility): Evaluates the variations within a laboratory, such as on different days, by different analysts, or with different equipment. For oleanolic acid quantification, validated methods typically report intra-day RSDs of 0.36-1.33% and inter-day RSDs of 0.43-3.1%. nih.govjbclinpharm.org

Sensitivity (LOD and LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of oleanolic acid in a sample that can be detected but not necessarily quantified with precision and accuracy.

LOQ: The lowest amount of oleanolic acid that can be quantitatively determined with suitable precision and accuracy. Validated HPLC methods have reported LOD values for oleanolic acid as low as 0.1-0.34 µg/mL and LOQ values around 1.0 µg/mL. nih.govkoreascience.kr

The following table summarizes typical validation parameters from a validated HPLC method for oleanolic acid quantification.

| Validation Parameter | Typical Acceptance Criteria | Example Result for Oleanolic Acid Method |

| Linearity (r²) | ≥ 0.999 | 0.9995 - 0.9999 nih.govjbclinpharm.org |

| Range | Defined by linearity | 2 - 100 µg/mL nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 99.32% - 100.28% nih.govjbclinpharm.org |

| Precision (Intra-day RSD) | Typically < 2-3% | < 3.1% nih.gov |

| Reproducibility (Inter-day RSD) | Typically < 2-3% | < 3.1% nih.gov |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.1 µg/mL nih.gov |

| LOQ | Signal-to-Noise Ratio ~10:1 | 1.0 µg/mL nih.gov |

Structural Modifications and Medicinal Chemistry of Oleanolic Acid Derivatives

Rational Design and Synthesis of Oleanolic Acid Analogues

The chemical structure of oleanolic acid presents several reactive sites amenable to modification, primarily the hydroxyl group at C-3, the double bond at C-12, and the carboxyl group at C-28. cjnmcpu.commdpi.com These positions have been the principal targets for rational drug design and semisynthetic strategies aimed at improving the pharmacological profile of the parent compound. nih.gov

Chemical Modifications at C-3, C-12, and C-28 Positions

Structural modifications of oleanolic acid are strategically focused on three key positions: the C-3 hydroxyl group, the C-12, C-13 double bond, and the C-28 carboxyl group. cjnmcpu.com Alterations at these sites are intended to enhance biological activities, improve bioavailability, and refine selectivity. cjnmcpu.com For instance, the introduction of different substituents at the C-3 and C-28 positions has been explored to modulate the anti-inflammatory activity of oleanolic acid analogues. cjnmcpu.com One study reported that a derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), with modifications at C-3, C-11, C-12, and C-28, exhibited potent activity against multidrug-resistant leukemia cell lines. nih.gov

Derivatization via Esterification and Amidation

Esterification and amidation at the C-28 carboxyl group are common and effective strategies to enhance the bioactivity of oleanolic acid. cjnmcpu.comresearchgate.net Studies have shown that converting the C-28 carboxyl group into esters or amides can significantly increase antitumor activity. cjnmcpu.commdpi.com Generally, the formation of an ester at this position leads to an increase in activity that is proportional to the length of the ester chain. cjnmcpu.com Comparatively, amides formed at the C-28 position often exhibit stronger activity than their corresponding esters. cjnmcpu.com For example, a series of oleanolic acid derivatives with modifications at C-3 and C-28 were synthesized and evaluated for their ability to inhibit nitric oxide production. All synthesized analogues demonstrated inhibitory effects. cjnmcpu.com

Similarly, introducing amino acid moieties at the C-3 hydroxyl group through ester condensation has been shown to enhance hydrophilicity and biological activity. nih.gov One such derivative, an oleanolic acid-lysine conjugate, demonstrated improved water solubility and hepatoprotective effects. nih.gov

Synthesis of Hybrid Compounds and Conjugates for Enhanced Biological Probes

The synthesis of hybrid molecules, which combine the oleanolic acid scaffold with other pharmacologically active moieties, is a promising strategy for developing novel therapeutic agents. mdpi.comnih.gov This approach aims to create dual-acting compounds with potentially synergistic effects. For example, hybrid compounds combining oleanolic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin (B1665792), naproxen, and ketoprofen have been synthesized. nih.gov These hybrids are created by forming ester or iminoester linkages between the C-3 hydroxyl or hydroxyimino group of the oleanolic acid skeleton and the carboxylic function of the NSAID. nih.gov

Another approach involves the creation of conjugates with biological probes. Oleanolic acid-dithiocarbamate conjugates have been synthesized and shown to exhibit broad-spectrum antiproliferative effects against various cancer cell lines, with some conjugates being up to 30-fold more potent than the parent oleanolic acid. nih.gov Additionally, hybrids of oleanolic acid with hydrogen sulfide donors have been designed and synthesized, although their antitumor activity was found to be moderate and not a significant improvement over the parent compounds. iaea.org

| Hybrid/Conjugate Type | Moieties Combined | Linkage Type | Potential Application |

| NSAID Hybrids | Oleanolic acid and NSAIDs (e.g., ibuprofen, aspirin) | Ester or Iminoester | Anti-inflammatory |

| Dithiocarbamate Conjugates | Oleanolic acid and dithiocarbamate | - | Anticancer |

| Hydrogen Sulfide Donor Hybrids | Oleanolic acid and hydrogen sulfide donors | - | Anticancer |

| Amino Acid Conjugates | Oleanolic acid and amino acids (e.g., lysine) | Ester | Hepatoprotective |

Exploration of Metal Complexes of Oleanolic Acid

The coordination of metal ions to oleanolic acid has been explored as a strategy to enhance its biological activity. scirp.orgresearchgate.net Several metal complexes of oleanolic acid, including those with calcium, magnesium, zinc, nickel, and copper, have been synthesized and characterized. scirp.orgresearchgate.net The formation of these complexes involves the coordination of the metal ion with the oxygen atoms of the oleanolic acid molecule. scirp.org For instance, a gold(I) complex containing an oleanolic acid derivative has been shown to induce apoptosis in ovarian cancer cells by inhibiting thioredoxin reductase and elevating reactive oxygen species. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of oleanolic acid derivatives influence their biological activity. mdpi.comnih.gov These studies provide valuable insights for the rational design of more potent and selective analogues.

Elucidating Critical Structural Features for Bioactivity Modulations

SAR studies have revealed that modifications at the C-3, C-12, and C-28 positions are critical for modulating the bioactivity of oleanolic acid derivatives. cjnmcpu.com The nature and position of substituents can significantly impact the pharmacological effects.

For instance, in the context of neuritogenic activity, SAR studies of oleanene derivatives have indicated that the number and position of hydroxyl groups on both the phenyl ring and the triterpene moiety are crucial. nih.gov The length and saturation of the alkyl chain linking the phenyl ring to the triterpene also play a significant role in influencing this activity. nih.gov

In terms of antitumor activity, modifications at the C-28 carboxyl group, such as the formation of esters or amides, have been shown to significantly enhance potency. cjnmcpu.commdpi.com The stereochemistry of the C-3 hydroxyl group is also considered important for the physiological functions of oleanolic acid derivatives. mdpi.com The integrity of the A ring and the double bond at C-12 have been identified as crucial for the inhibitory activity of some derivatives against certain enzymes. mdpi.com

| Modification Site | Impact on Bioactivity | Example of Enhanced Activity |

| C-3 Hydroxyl Group | Influences hydrophilicity and overall activity. | Introduction of amino acids enhances hepatoprotective effects. nih.gov |

| C-12 Double Bond | Essential for certain biological activities. | The C12-C13 double bond is important for topoisomerase inhibitory activity. nih.gov |

| C-28 Carboxyl Group | Esterification or amidation significantly enhances bioactivity. | Amide formation yields stronger antitumor activity than corresponding esters. cjnmcpu.com |

Impact of A-ring Integrity and 12-ene Moiety on Efficacy

The structural framework of oleanolic acid, particularly the integrity of the A-ring and the presence of the C12-C13 double bond (12-ene moiety), is crucial for its biological efficacy. Research into the structure-activity relationships (SAR) of oleanolic acid derivatives has consistently shown that these features are critical for various pharmacological activities.

For instance, the integrity of the A-ring and the 12-ene moiety has been identified as essential for the inhibitory activity of oleanolic acid derivatives against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. nih.govnih.gov Molecular docking studies have revealed that these structural components are crucial for the proper binding of the molecule to the active site of the enzyme. nih.gov Any significant alteration or disruption of the A-ring or the removal of the 12-ene double bond often leads to a substantial decrease or complete loss of this inhibitory activity. The spatial distance between the acidic group at C-28 and other hydrophilic groups on the molecule, which is maintained by the rigid pentacyclic structure, also plays a vital role in this interaction. nih.govnih.gov

Similarly, modifications to the A-ring, such as the introduction of an 11-oxo function, have been explored to create derivatives with enhanced cytotoxic activity against various cancer cell lines. mdpi.com The synthesis of compounds like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a potent anti-inflammatory and anti-cancer agent, involves modifications to both the A-ring and the C-ring, highlighting that while integrity is key for some activities, targeted modifications can unlock new and enhanced potencies. researchgate.net The creation of a 9(11)-ene in conjunction with a 12-oxo group, as seen in CDDO, fundamentally alters the electronic and conformational properties of the C-ring, leading to a dramatic increase in biological potency compared to the parent oleanolic acid. nih.gov

Stereochemical Significance of the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position of the A-ring is a primary site for structural modification in oleanolic acid. Its stereochemistry—specifically its β-orientation—is of considerable significance for the molecule's biological activity. This functional group serves as a versatile handle for synthetic chemists to introduce a wide array of functionalities to modulate the pharmacological profile of the resulting derivatives. researchgate.netnih.gov

The orientation of the C-3 hydroxyl group can influence how the molecule interacts with its biological targets. Studies have shown that the stereochemistry at this position is relevant for antibacterial activity. A comparison between derivatives with a 3α-OH and a 3β-OH configuration revealed that the α-epimer can be more potent, suggesting that the spatial arrangement of this hydrogen-bonding donor is critical for interaction with bacterial targets. nih.gov

Modification of the C-3 hydroxyl group into an oxime (=NOH) and subsequent acylation has been a successful strategy to enhance cytotoxic activity against cancer cells. mdpi.com Transforming this group into various esters or introducing nitrogen-containing heterocyclic side chains are other common strategies to improve efficacy. nih.gov These modifications alter the lipophilicity, hydrogen-bonding capacity, and steric profile of the A-ring, thereby influencing the compound's interaction with cellular membranes and protein targets. The conversion of the 3-hydroxyl to a 3-oxo group is a key step in the synthesis of many highly potent derivatives, including CDDO. researchgate.net

Optimization of Acyl and Amino Acid Chains for Targeted Activities

Modification of oleanolic acid at the C-3 hydroxyl and C-28 carboxylic acid positions with various acyl and amino acid chains is a key strategy for optimizing targeted biological activities. These modifications aim to alter the molecule's physicochemical properties, such as lipophilicity and polarity, to enhance its interaction with specific biological targets and improve its pharmacological profile.

Acyl Chain Modifications: Acylation of the C-3 hydroxyl group has been shown to effectively improve the cytotoxic activity of oleanolic acid derivatives in in-vitro studies. mdpi.com The introduction of different acyl moieties, ranging from simple aliphatic chains to complex aromatic groups, can significantly modulate the potency of these compounds. For example, acylated oximes of oleanolic acid, particularly those featuring 3,5-dinitrobenzoyl groups, have demonstrated potent cytotoxicity against several human cancer cell lines, including HeLa, KB, MCF-7, and A-549. mdpi.com This suggests that the electronic properties and steric bulk of the acyl chain play a crucial role in their anticancer mechanism.

Amino Acid and Amide Modifications: Modifications at the C-28 carboxyl group, often through the formation of amides or esters, have been extensively investigated. nih.gov Conjugating amino acids to the C-28 position can enhance the molecule's targeting capabilities and biological activity. For instance, CDDO amino acid methyl ester derivatives functionalized at C-28 have shown activity in suppressing nitric oxide (NO) production comparable to other potent derivatives. nih.gov Furthermore, transforming the C-17 carboxylic group into a morpholide moiety has been reported to improve the cytotoxic activity of oleanolic acid derivatives against melanoma cell lines. mdpi.com The introduction of diamino functionalities has also been shown to yield derivatives with efficient antimicrobial activity against Gram-positive bacteria. nih.gov

The table below summarizes the impact of selected acyl and amide modifications on the cytotoxic activity of oleanolic acid derivatives.

| Derivative Type | Modification Site(s) | Modification Group | Targeted Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| Acylated Oxime | C-3 | 3,5-Dinitrobenzoyl | Cytotoxicity (HeLa, KB, MCF-7, A-549 cells) | Significantly inhibited cancer cell growth | mdpi.com |

| Amide | C-28 | Morpholide | Cytotoxicity (Melanoma cells) | Improved cytotoxic and anti-proliferative effects | mdpi.com |

| Ester | C-28 | Methyl Ester | Cytotoxicity (SMMC-7721 cells) | Strong cytotoxic effects | nih.gov |

| Dimer | C-28 | α,ω-dihalogenoalkane linkers | Cytotoxicity (SKBR-3, SKOV-3, PC-3, U-87 cells) | High cytotoxic activity (IC50 < 10 µM) | nih.gov |

Strategies for Improving Research-Relevant Pharmaceutical Properties

A major hurdle in the preclinical development of oleanolic acid and its derivatives is their poor pharmaceutical properties, primarily low aqueous solubility and limited bioavailability. nih.govnih.gov These characteristics restrict their therapeutic application and necessitate the development of strategies to enhance their utility in research settings.

Enhancement of Aqueous Solubility in Experimental Models

Oleanolic acid is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. nih.gov Its aqueous solubility is extremely low, reported to be around 1.75 µg/mL. researchgate.net To overcome this, various formulation and chemical modification strategies have been employed in experimental models.

One common approach is the formation of solid dispersions , where the drug is dispersed in a hydrophilic polymer matrix. Polymers such as Poloxamer 188, Poloxamer 407, and polyvinylpyrrolidone (PVP) have been used to create amorphous solid dispersions of oleanolic acid, which significantly enhance its dissolution rate compared to the crystalline drug. nih.govmdpi.com For instance, an oleanolic acid-polyvinylpolypyrrolidone solid dispersion dissolved 10-15 times more free oleanolic acid within the first 10 minutes of testing. nih.gov

Another effective method is the use of cyclodextrins . These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules. The formation of an oleanolic acid-β-cyclodextrin inclusion complex increased its aqueous solubility by 3.4 times. nih.gov

Lipid-based drug delivery systems are also widely explored. Formulations such as microemulsions, nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS) can dramatically improve the solubility of oleanolic acid. nih.govdovepress.com A SMEDDS formulation was found to increase the solubility of oleanolic acid to over 13 mg/g, a substantial increase from its intrinsic solubility. dovepress.com Microemulsions have been shown to increase oleanolic acid solubility by up to 3000-fold. nih.gov

Finally, chemical modification by introducing hydrophilic or ionizable groups into the oleanolic acid structure is a direct way to improve solubility. mdpi.com Creating ionic derivatives, for example, by modifying the C-3 or C-28 positions, can enhance water solubility and thus improve anti-tumor activity in experimental models. mdpi.com

Modulation of Bioavailability in Preclinical Investigations

The poor aqueous solubility and low permeability of oleanolic acid lead to very low oral bioavailability, estimated to be only 0.7% in rats. nih.gov Consequently, many of the strategies used to enhance solubility are also aimed at improving bioavailability in preclinical studies.

Formulation approaches have shown considerable success. In vivo pharmacokinetic studies in rats demonstrated that an oleanolic acid-PVP solid dispersion resulted in a shorter Tmax, an increased Cmax, and a relative bioavailability of 183.07% compared to the free drug. nih.gov Similarly, an oleanolic acid-hydroxypropyl-β-cyclodextrin inclusion complex also improved absolute bioavailability in rats. nih.gov A self-microemulsifying drug delivery system (SMEDDS) significantly increased the oral bioavailability of oleanolic acid compared to commercial tablets in a rat model. dovepress.com

Another preclinical strategy involves modulating metabolic pathways. Co-administration of oleanolic acid formulations with inhibitors of cytochrome P450 isozymes, such as ketoconazole (a CYP3A inhibitor), has been shown to further enhance bioavailability by reducing first-pass metabolism. researchgate.net In a rat study, the combination of a drug-phospholipid complex formulation with ketoconazole led to a marked increase in both Cmax and the area under the curve (AUC), indicating significantly improved systemic exposure. researchgate.net

The table below presents data from preclinical studies on strategies to improve the bioavailability of oleanolic acid.

| Strategy | Formulation/System | Preclinical Model | Key Pharmacokinetic Finding | Reference |

|---|---|---|---|---|

| Solid Dispersion | Oleanolic Acid-PVPP-SD | Rats | Relative bioavailability of 183.07% compared to free OA | nih.gov |

| Cyclodextrin Inclusion | OA-hydroxypropyl β-cyclodextrin | Rats | Absolute bioavailability increased to 2.010% (from ~0.7%) | nih.gov |

| Phospholipid Complex + Metabolism Inhibitor | Oleanolic acid-phospholipid complex + Ketoconazole | Rats | AUC0–24h increased from 259.6 to 707.7 ng·h/mL | researchgate.net |

| Self-Microemulsifying Drug Delivery System (SMEDDS) | Oleanolic acid-loaded SMEDDS | Rats | Significantly higher Cmax and AUC compared to commercial tablets | dovepress.com |

Strategies for Potency Enhancement in Molecular and Cellular Assays

Beyond improving pharmaceutical properties, significant research has focused on enhancing the intrinsic biological potency of oleanolic acid through targeted chemical modifications. These strategies aim to create derivatives that exhibit superior activity in molecular and cellular assays compared to the parent compound.

A landmark example is the development of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) . This synthetic derivative, created through modifications at the C-3, C-11, and C-12 positions, is reported to be over 200,000 times more potent than oleanolic acid in certain anti-inflammatory and anti-cancer assays. nih.gov The introduction of electron-withdrawing groups at the A-ring and modifications to the C-ring dramatically increase its activity. researchgate.net

Dimerization is another effective strategy for potency enhancement. By linking two oleanolic acid molecules through their C-17 carboxyl groups with various linkers, researchers have synthesized dimers that show a high level of cytotoxic activity against selected cancer cell lines, with IC50 values often below 10 µM. nih.gov These dimers also exhibit enhanced antioxidant activity compared to the monomeric parent compound. nih.govmdpi.com

Hybridization , or the conjugation of oleanolic acid with other bioactive molecules, has also been explored. For instance, conjugating oleanolic acid derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin can lead to enhanced downregulation of inflammatory pathways, such as NF-κB expression and activation in cellular models. nih.gov

The introduction of specific functional groups at key positions can also lead to substantial increases in potency. As mentioned previously, the acylation of 3-hydroxyimino derivatives with moieties containing nitro groups resulted in compounds with significantly improved cytotoxic effects in cancer cell lines. mdpi.com These targeted modifications highlight the vast potential for rational drug design to amplify the therapeutic potential of the oleanolic acid scaffold in a variety of molecular and cellular assays.

Molecular and Cellular Mechanisms of Action in Preclinical Investigations

Modulation of Intracellular Signaling Pathways

Oleanolic acid exerts its biological effects by interacting with a complex network of signaling molecules. Its ability to influence multiple pathways contributes to its diverse pharmacological profile observed in preclinical studies.

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Oleanolic acid and its derivatives have been shown to inhibit the NF-κB pathway through multiple mechanisms. mdpi.comnih.gov One key mechanism is the prevention of IκBα degradation, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.com For instance, oleanolic acid acetate (OAA), a derivative of oleanolic acid, has been observed to interact with IKKα/β, thereby attenuating the production of inflammatory cytokines in a Toll-like receptor 3 (TLR3) signaling pathway model. nih.govmdpi.com

Furthermore, research suggests that oleanolic acid can suppress the expression of MafK, a protein that can act as a modulator of NF-κB by inducing CBP-mediated p65 acetylation. By downregulating MafK, oleanolic acid inhibits p65 acetylation and subsequently NF-κB activation. nih.gov Another study has proposed that the inhibition of topoisomerase I and IIα by oleanolic acid can also lead to the suppression of the NF-κB pathway. mdpi.com

| Target Molecule | Effect of Oleanolic Acid/Derivatives | Consequence | Cell/Animal Model |